

## NSC-65847: A Neuraminidase Inhibitor Mismatched with Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NSC-65847 |           |
| Cat. No.:            | B15563967 | Get Quote |

Initial investigations into the compound **NSC-65847** have revealed a significant discrepancy between its known biological activity and the requested comparative analysis in different cancer types. All available data indicates that **NSC-65847** is a dual inhibitor of viral and Streptococcus pneumoniae neuraminidase, positioning it as an antimicrobial agent rather than an oncology therapeutic.[1]

A comprehensive search of scientific literature and clinical trial databases for **NSC-65847** in the context of cancer research yielded no relevant results. There are no published in vitro, preclinical, or clinical studies evaluating the efficacy or mechanism of action of **NSC-65847** in any cancer cell lines or tumor models.

Consequently, a comparative analysis of **NSC-65847**'s performance in different cancer types, as requested, cannot be conducted. The absence of experimental data precludes the creation of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams related to its use in oncology.

It is highly probable that the provided NSC (National Cancer Institute) number is either incorrect or has been mistakenly associated with cancer research. The NSC assigns these numbers to compounds that are part of its repository, and while many are investigated for anticancer properties, this does not appear to be the case for **NSC-65847** based on publicly accessible information.

Researchers, scientists, and drug development professionals interested in comparative analyses of cancer therapeutics are advised to verify the NSC number or provide an alternative



identifier for the compound of interest. A valid compound with a history of investigation in oncology would be necessary to generate the detailed comparison guide as per the original request.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. NSC65847 | TargetMol [targetmol.com]
- To cite this document: BenchChem. [NSC-65847: A Neuraminidase Inhibitor Mismatched with Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563967#nsc-65847-comparative-analysis-indifferent-cancer-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com